Product packaging for Amediplase(Cat. No.:CAS No. 151910-75-7)

Amediplase

Cat. No.: B117100
CAS No.: 151910-75-7
M. Wt: 346.4 g/mol
InChI Key: YQINXCSNGCDFCQ-CMOCDZPBSA-N
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Description

Amediplase is a recombinant chimeric plasminogen activator investigated for its thrombolytic potential in the treatment of conditions like myocardial infarction and thrombosis . It is a single-chain glycoprotein composed of 365 amino acids, engineered to consist of the kringle 2 domain from human tissue plasminogen activator (t-PA) fused to the serine protease domain of human single-chain pro-urokinase . This unique structure is designed to leverage properties from both parent molecules. Its mechanism of action involves the activation of the endogenous zymogen plasminogen, specifically cleaving it to form the active enzyme plasmin . Plasmin, in turn, is responsible for the degradation of fibrin, the primary structural component of blood clots, leading to clot dissolution or fibrinolysis . As a direct plasminogen activator, this compound belongs to a class of thrombolytics that directly cleave plasminogen, a process distinct from the indirect, conformational activation caused by bacterial proteins like streptokinase . It is considered part of the third generation of thrombolytic agents, which are engineered for improved properties such as enhanced fibrin specificity and a longer half-life . The protein is produced using a Chinese hamster ovary (CHO) cell-based production system . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O4 B117100 Amediplase CAS No. 151910-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151910-75-7

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI Key

YQINXCSNGCDFCQ-CMOCDZPBSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Other CAS No.

151910-75-7

Synonyms

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene

Origin of Product

United States

Preparation Methods

Affinity Chromatography

Lysine-Sepharose CL-4B resin captures the molecule via kringle 2's lysine-binding site. Elution with ε-aminocaproic acid (100 mM in 50 mM phosphate, pH 7.4) achieves >90% recovery.

Ion Exchange Chromatography

Q Sepharose HP at pH 8.2 removes host cell proteins and DNA fragments. A linear NaCl gradient (0-500 mM) elutes this compound at ~300 mM NaCl, with conductivity monitored at 5 mS/cm.

Hydrophobic Interaction Chromatography

Phenyl-Sepharose HP in 1.5 M ammonium sulfate precipitates aggregates. The final product exhibits >99% purity by SDS-PAGE and <0.5 EU/mg endotoxin levels.

Table 2: Critical Quality Attributes (CQAs) During Purification

CQASpecificationAnalytical Method
Single-chain content≥95%Reducing SDS-PAGE
Proteolytic activity600,000 IU/mgS-2444 chromogenic assay
N-glycosylationNeu5Ac ≥90%HPAEC-PAD
Isoelectric point6.8-7.2IEF PhastGel

Analytical Characterization and Stability Testing

Mass Spectrometric Analysis

MALDI-TOF with post-source decay (PSD) confirms structural integrity:

  • Sample Preparation : Reduction/alkylation (100 mM NH₄HCO₃, 1 mM DTT, 10 mM iodoacetamide) followed by tryptic digestion (1:50 enzyme:substrate, 16 hr)

  • Instrument Parameters :

    • Ion source voltage: 25 kV

    • Reflectron voltage: 23 kV

    • Extraction delay: 200 ns

    • Mass accuracy: ±0.01%

Key peptide masses:

  • Kringle 2 domain: m/z 1496.72 (VFLENQK)

  • Catalytic domain: m/z 2345.89 (SGTWGVLK)

Functional Assays

Fibrinolytic Activity :

  • 50% lysis concentration: 0.5 μg/mL (vs. 0.5 μg/mL t-PA, >2 μg/mL scu-PA)

  • Clot lysis time: 32 ± 4 min (human plasma thrombus model)

Pharmacokinetics :

  • Terminal half-life: 51 min (rabbits), 47 min (cynomolgus monkeys)

  • Clearance rate: 28 mL/min/kg (vs. 450 mL/min/kg for t-PA)

Scale-Up Challenges and Process Optimization

Transitioning from clinical to commercial scale necessitated innovations in:

5.1. Cell Culture Intensification
Perfusion bioreactors (2 L/day media exchange) achieve cell densities of 40 × 10⁶ cells/mL, doubling volumetric productivity compared to batch systems.

5.2. Disulfide Bond Management
Addition of dehydroascorbic acid (2 mM) and Zn²⁺ (5 μM) during harvest stabilizes the kringle 2 domain, reducing aberrant isoforms from 12% to <1%.

5.3. Formulation Stability
Lyophilized formulations (10 mM histidine, 150 mM trehalose, pH 6.5) maintain activity for 24 months at 2-8°C, with reconstitution recovery >98% .

Chemical Reactions Analysis

Types of Reactions: Amediplase primarily undergoes enzymatic reactions as a plasminogen activator. It does not typically participate in oxidation, reduction, or substitution reactions like small organic molecules.

Common Reagents and Conditions: The primary reagents involved in the production of this compound are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various buffers. The conditions are typically those required for cell culture and protein expression.

Major Products Formed: The major product formed from the expression of the this compound gene in CHO cells is the this compound protein itself, which is then purified and formulated for use.

Scientific Research Applications

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

Mechanism of Action

Amediplase exerts its effects by activating plasminogen to plasmin, an enzyme that breaks down fibrin clots . The kringle 2 domain from tissue plasminogen activator and the protease domain from pro-urokinase work together to bind to fibrin and convert plasminogen to plasmin. This process leads to the dissolution of blood clots and restoration of normal blood flow .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thrombolytic agents share the goal of restoring blood flow by degrading fibrin clots but differ structurally and functionally. Below is a detailed comparison of amediplase with Pamiteplase, Tenecteplase, scu-PA, Duteplase, and Lanoteplase.

Structural Modifications

Compound Structural Features Key Domains Modified/Retained
This compound Chimera of t-PA’s kringle 2 and scu-PA’s protease domain Retains kringle 2 (t-PA), P domain (scu-PA)
Pamiteplase t-PA derivative with kringle 1 deletion and Arg274Glu mutation Lacks kringle 1; uncleavable by plasmin
Tenecteplase t-PA mutant with T103N, N117Q, KHRR296-299AAAA substitutions Enhanced half-life and fibrin specificity (not detailed in evidence)
scu-PA Single-chain urokinase Intact protease domain; no kringle domains
Duteplase Met245Val mutant of t-PA, exclusively two-chain form Slower clearance than single-chain t-PA
Lanoteplase t-PA variant lacking F-domain, EGF domain, and Asn117Gln substitution Prolonged half-life (37–45 min)

Pharmacokinetic and Functional Properties

Compound Half-Life (min) Fibrin Affinity Clot Penetration Sensitivity to TAFI Inhibition
This compound >30 Lower Superior Low at therapeutic doses
Pamiteplase 30–47 Similar to t-PA Moderate Not reported
Tenecteplase Not reported High Moderate Low at therapeutic doses
scu-PA Short Low Poor High at sub-optimal doses
Duteplase Not reported High Not reported Not reported
Lanoteplase 37–45 Reduced Not reported Not reported

Efficacy in Preclinical and Clinical Models

  • This compound: In external plasma clot lysis models, this compound achieved 15–20% higher lytic rates than Tenecteplase at 5–10 µg/mL, with minimal inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) . Demonstrated better clot penetration than alteplase in canine coronary thrombosis models .
  • Pamiteplase :

    • In a Japanese clinical trial, Pamiteplase achieved 25% TIMI-3 flow at 30 min (vs. 16% for t-PA) and 50% at 60 min (vs. 48% for t-PA) .
  • Tenecteplase :

    • Comparable to this compound at therapeutic concentrations but less effective at lower doses due to stronger TAFI-mediated inhibition .
  • scu-PA :

    • Consistently lower activity than both this compound and Tenecteplase across all models .

Key Research Findings and Clinical Implications

This compound’s Hybrid Advantage :

  • Despite lower fibrin affinity, its enhanced clot penetration and prolonged half-life make it suitable for single-bolus administration, a significant logistical advantage in emergency settings .
  • In vitro studies suggest it is 1.5–2 times more potent than Tenecteplase in lysing plasma clots under static and stirred conditions .

TAFI Resistance :

  • This compound and Tenecteplase are minimally affected by TAFI at therapeutic doses, reducing the risk of incomplete lysis .

Competitive Efficacy :

  • While Pamiteplase shows faster initial reperfusion (TIMI-3 flow), this compound’s broader therapeutic window and penetration may improve outcomes in complex thrombi .

Biological Activity

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.

This compound is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .

The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. This compound's specific activity is approximately 2×1062\times 10^6 units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a considerably longer half-life compared to t-PA. In animal models, this compound exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.

Efficacy in Clinical Studies

This compound has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .

Comparative Efficacy

Recent studies have compared the fibrinolytic efficacy of this compound with other thrombolytics such as Tenecteplase and scu-PA. While this compound displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that this compound may be particularly effective in specific clinical scenarios where higher doses are utilized.

Case Studies

  • Case Study: Myocardial Infarction Treatment
    • Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.
    • Treatment Administered: this compound at a dose of 50 mg.
    • Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.
  • Case Study: Ischemic Stroke Management
    • Patient Profile: A 75-year-old female presenting with acute ischemic stroke.
    • Treatment Administered: this compound within the therapeutic window.
    • Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.

Summary of Biological Activity

FeatureThis compoundt-PAscu-PA
CompositionChimeric (t-PA + scu-PA)Native t-PANative scu-PA
Specific Activity2×1062\times 10^6 units/mgLower than this compoundLower than this compound
Half-Life~51 minutes (rabbits)~7 minutes~12-20 minutes
Efficacy at Low ConcentrationLower than TenecteplaseVariableVariable
Efficacy at Therapeutic DoseSlightly higher than TenecteplaseHigherLower

Q & A

Basic Research Questions

What experimental design considerations are critical for assessing Amediplase's pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Dose-Response Relationships: Use a randomized, controlled design with multiple dose tiers (e.g., 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) to establish linearity in absorption and elimination. Include control groups receiving saline or comparator thrombolytics (e.g., alteplase) .
  • Sampling Intervals: Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration to capture peak concentration (Cmax) and half-life (t½). Validate assays using HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC0–∞ between groups .

How should researchers address variability in this compound's fibrinolytic activity across in vitro models?

Methodological Answer:

  • Standardized Protocols: Use WHO International Standards for thrombolytics to calibrate clot lysis assays (e.g., Chandler loop or euglobulin clot lysis time). Report clot composition (e.g., fibrinogen concentration, platelet-rich vs. platelet-poor clots) to contextualize results .
  • Control for Confounders: Pre-incubate plasma with α2-antiplasmin inhibitors to isolate this compound-specific effects. Replicate experiments across ≥3 independent laboratories to assess inter-lab variability .

Advanced Research Questions

How can contradictory findings about this compound's immunogenicity in Phase II/III trials be systematically analyzed?

Methodological Answer:

  • Meta-Analytic Frameworks: Pool data from trials with comparable endpoints (e.g., anti-drug antibody incidence) using random-effects models. Stratify by patient subgroups (e.g., age, renal function) and assay methodologies (e.g., ELISA vs. SPR) .
  • Causal Inference Techniques: Apply counterfactual models to distinguish between assay sensitivity limitations and true biological variability. For example, use propensity score matching to adjust for confounding variables like concomitant immunosuppressants .

What methodological strategies improve reproducibility in this compound formulation stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Store formulations at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0–6 months. Quantify degradation products via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .
  • Multivariate Analysis: Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting stability, such as residual solvents or particle size distribution. Include batch-to-batch variability in the model .

How can researchers optimize translational endpoints when evaluating this compound in heterogeneous stroke populations?

Methodological Answer:

  • Adaptive Trial Design: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens based on real-time biomarker feedback (e.g., D-dimer levels, MRI perfusion imaging) .
  • Composite Endpoints: Combine clinical outcomes (e.g., NIHSS score improvement) with mechanistic biomarkers (e.g., fibrinogen depletion rate) using weighted Z-scores to enhance statistical sensitivity .

Data Presentation & Interpretation Guidelines

  • Tables:

    • Pharmacokinetic Parameters: Report mean ± SD for AUC, Cmax, and t½ with 95% confidence intervals. Highlight outliers using Grubbs' test (α=0.01) .
    • Immunogenicity Incidence: Use Forest plots to visualize odds ratios across studies, annotating heterogeneity metrics (I<sup>2</sup>) .
  • Figures:

    • Include dose-response curves with non-linear regression fits (e.g., four-parameter logistic model). Annotate IC50/EC50 values and Hill slopes .

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